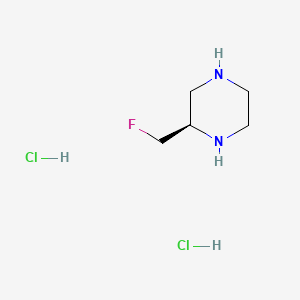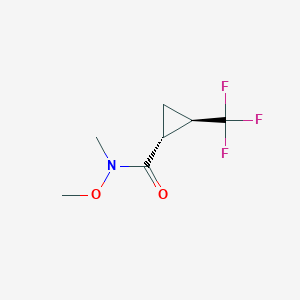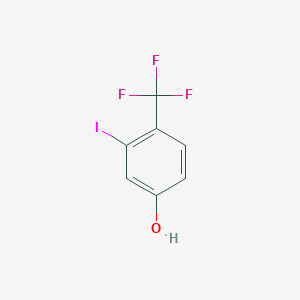![molecular formula C10H6BrFN2O B15051536 (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a synthetic organic compound that features a quinoline core substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine typically involves the condensation of 5-bromo-7-fluoroquinoline-8-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and substituents. These interactions can modulate biological pathways, leading to the observed bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-8-hydroxyquinoline: A related compound with similar structural features but lacking the fluorine atom.
7-fluoro-8-hydroxyquinoline: Another related compound with a fluorine atom but lacking the bromine atom.
Uniqueness
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in related compounds, making it a valuable molecule for further study.
Propriétés
Formule moléculaire |
C10H6BrFN2O |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
(NZ)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-9(12)7(5-14-15)10-6(8)2-1-3-13-10/h1-5,15H/b14-5- |
Clé InChI |
IGQRJLSAELKOQW-RZNTYIFUSA-N |
SMILES isomérique |
C1=CC2=C(C=C(C(=C2N=C1)/C=N\O)F)Br |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)C=NO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)


![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
